![molecular formula C18H14F2N4O B2709291 1-([2,4'-Bipyridin]-4-ylmethyl)-3-(2,6-difluorophenyl)urea CAS No. 2320465-66-3](/img/structure/B2709291.png)
1-([2,4'-Bipyridin]-4-ylmethyl)-3-(2,6-difluorophenyl)urea
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Description
Scientific Research Applications
Synthesis and Structural Analysis
Studies have focused on synthesizing various urea derivatives and analyzing their structures through techniques like mass spectrometry, NMR, FT-IR spectroscopy, and X-ray diffraction. For instance, the synthesis of pyrido[2,3-d]pyrimidine compounds and their structural determination have provided insights into their solid-state and molecular structures, including conformation and intermolecular interactions within crystal structures (Hong Sun et al., 2022).
Interaction with Anions and Hydrogen Bonding
Research has also explored the interaction of urea derivatives with anions, highlighting their potential in forming hydrogen-bonded complexes. This includes the examination of how different anions influence the overall structure of metal-organic frameworks, suggesting applications in nanoporous materials (P. Díaz et al., 2006). Additionally, studies on the nature of urea-fluoride interaction have revealed insights into proton transfer processes, essential for designing molecular sensors and understanding biochemical interactions (M. Boiocchi et al., 2004).
Anticancer Activity
The anticancer potential of urea derivatives has been a significant area of research. For example, synthetic efforts have led to the discovery of compounds with notable antiproliferative effects against various cancer cell lines, providing a foundation for the development of new anticancer agents (Jian Feng et al., 2020). Another study focused on the antiproliferative effects of phenoxypyrimidine urea derivatives in non-small cell lung cancer cells, indicating the potential for these compounds as therapeutic agents (Hyo-Sun Gil et al., 2021).
Inhibition of Tyrosine Kinases
The inhibition of tyrosine kinases by urea derivatives has been another focal point, with compounds showing potency against a variety of tyrosine kinases. This is crucial for developing treatments for diseases with tyrosine kinase involvement, such as certain cancers (M. Schroeder et al., 2001).
properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[(2-pyridin-4-ylpyridin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N4O/c19-14-2-1-3-15(20)17(14)24-18(25)23-11-12-4-9-22-16(10-12)13-5-7-21-8-6-13/h1-10H,11H2,(H2,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIKFXIVKHSQPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-({[2,4'-Bipyridine]-4-yl}methyl)-1-(2,6-difluorophenyl)urea |
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